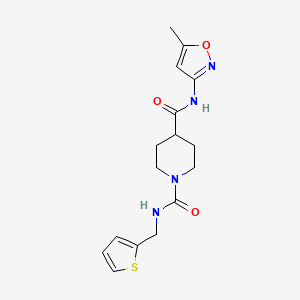

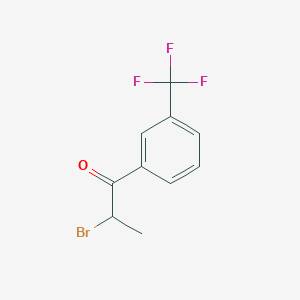

![molecular formula C17H9Cl2F3N4 B2508586 8-(3,4-二氯苯基)-2-甲基-4-(三氟甲基)吡啶并[2',3':3,4]吡唑并[1,5-a]嘧啶 CAS No. 685107-32-8](/img/structure/B2508586.png)

8-(3,4-二氯苯基)-2-甲基-4-(三氟甲基)吡啶并[2',3':3,4]吡唑并[1,5-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrimidine is a vital heterocyclic moiety due to its wide range of biological and pharmacological activities . It is part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . Pyrimidine derivatives have been designed and developed for their anticancer activity in recent years .

Synthesis Analysis

The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .

Molecular Structure Analysis

Pyrimidine belongs to an electron-rich nitrogen-containing heterocycle . The six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions are part of naturally occurring substances .

Chemical Reactions Analysis

Pyrimidine derivatives have been synthesized for their anticancer activity . The structure-activity relationship (SAR) of pyrimidine derivatives as anticancer agents has been a focus of research in the last decade .

科学研究应用

CDK2 Inhibition for Cancer Treatment

This compound has been identified as a potential inhibitor of CDK2, a protein kinase that plays a key role in regulating the cell cycle . Inhibition of CDK2 is a promising strategy for cancer treatment, as it can selectively target tumor cells . A set of small molecules featuring the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .

Anticancer Activity

The compound has shown significant anticancer activity. Most of the prepared compounds significantly inhibited the growth of three examined cell lines . Compounds 14, 13, and 15 showed the most significant inhibitory activity . Compound 14 displayed potent dual activity against the examined cell lines and CDK2 .

Apoptosis Induction

The compound has been found to induce apoptosis in cancer cells. It exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

Molecular Docking

Molecular docking studies have been conducted to evaluate the binding mode between the compound and its target proteins . These studies can provide valuable insights into the compound’s mechanism of action and help guide the design of more potent and selective inhibitors.

Pharmacokinetic Properties

In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity . This suggests that the compound has the potential to be developed into a drug with favorable pharmacokinetic properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of pyrimidine derivatives as anticancer agents has been extensively studied . Understanding the SAR can assist in the development of more potent and efficacious anticancer drugs with a pyrimidine scaffold .

作用机制

未来方向

属性

IUPAC Name |

11-(3,4-dichlorophenyl)-4-methyl-6-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9Cl2F3N4/c1-8-6-14(17(20,21)22)26-16(23-8)10-3-5-13(24-15(10)25-26)9-2-4-11(18)12(19)7-9/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOYENTWVVDNSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C3C=CC(=NC3=NN2C(=C1)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9Cl2F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(3,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[2-[Methyl(propan-2-yl)amino]phenyl]methyl]but-2-ynamide](/img/structure/B2508504.png)

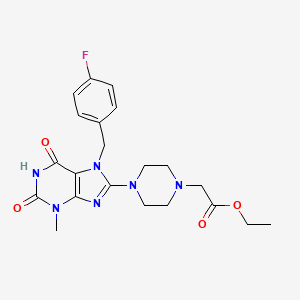

![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2508508.png)

![N-(Imidazo[2,1-b][1,3]thiazol-3-ylmethyl)prop-2-enamide](/img/structure/B2508509.png)

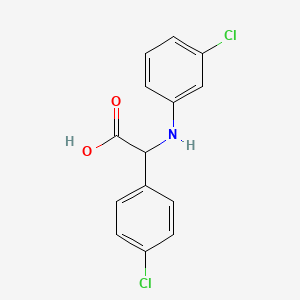

![[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid](/img/structure/B2508511.png)

![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2508518.png)

![Ethyl 2-{[(4-methoxyanilino)carbothioyl]amino}acetate](/img/structure/B2508522.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2508523.png)

![N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2508526.png)